N-Phenyl-N-(phenylsulfonyl)glycine

Übersicht

Beschreibung

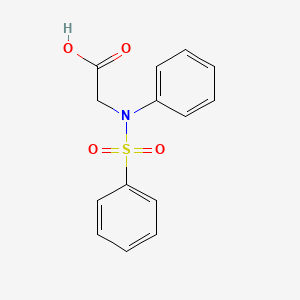

N-Phenyl-N-(phenylsulfonyl)glycine (PPSG) is a synthetic amino acid that is widely used in organic synthesis and scientific research. It is a sulfonamide derivative of glycine and has been used in a variety of applications, including as a ligand for metal complexes, as a reagent for organic reactions, and as a substrate for enzymatic reactions. PPSG has also been used in the study of biochemical and physiological processes due to its ability to form stable complexes with metal ions.

Wissenschaftliche Forschungsanwendungen

NLRP3 Inflammasome Inhibitors

- Summary of Application : N-phenyl-1-(phenylsulfonamido)cyclopropane-1-carboxamide analogs, which are similar to N-Phenyl-N-(phenylsulfonyl)glycine, have been used as NLRP3 inflammasome inhibitors. These inhibitors are designed, synthesized, and evaluated to develop diversified analogs based on the N-(phenylcarbamoyl)benzenesulfonamide scaffold .

- Methods of Application : The sulfonylurea linker can tolerate chemical modifications with either simply changing over the position of carbonyl and sulfonyl group or structurally flexibly inserting a cyclopropyl group .

- Results or Outcomes : Several more potent and diversified NLRP3 antagonists were identified with low nanomolar inhibitory activities. These compounds exhibited weak effects on the generation of NO and TNF-a .

Synthesis of Heterocyclic Compounds

- Summary of Application : Phenyl sulfonylacetophenone, a compound similar to N-Phenyl-N-(phenylsulfonyl)glycine, is considered one of the most important synthons in synthetic organic chemistry. It has been widely used as a nucleophile in many organic transformations .

- Methods of Application : β-Ketosulfone, an active C–H acid, has been used for synthesis of five- and six-membered ring systems containing one or two heteroatoms .

- Results or Outcomes : β-Ketosulfone has been used for synthesis of γ - and δ -ketosulfones, 1,4-diketones, amides, ethers, and substituted benzene derivatives due to its high synthetic importance .

Radical Photopolymerization Co-initiators

- Summary of Application : N-Phenylglycine (NPG), a compound similar to N-Phenyl-N-(phenylsulfonyl)glycine, has been used for many years as an efficient biocompatible co-initiator in initiating radical photopolymerization .

- Methods of Application : NPG is used in combination with camphorquinone to initiate photopolymerization of hydroxyethyl acrylate aqueous solution .

- Results or Outcomes : The derivatives combined with camphorquinone could efficiently initiate photopolymerization of other monomers, indicating the wide substrate adaptability and being a class of robust co-initiators with potential application in the preparation of biohydrogels .

Inhibitors of Aldose Reductase

- Summary of Application : N-(phenylsulfonyl)-N-phenylglycines, similar to N-Phenyl-N-(phenylsulfonyl)glycine, have been prepared as analogues of aldose reductase inhibitors .

- Methods of Application : These compounds are synthesized and evaluated for their inhibitory activity against aldose reductase .

- Results or Outcomes : Several derivatives display greater inhibitory activity than the corresponding glycines, suggesting that N-phenyl substitution enhances affinity for aldose reductase .

Radical Photopolymerization Co-initiators

- Summary of Application : N-Phenylglycine (NPG), a compound similar to N-Phenyl-N-(phenylsulfonyl)glycine, has been used for many years as an efficient biocompatible co-initiator in initiating radical photopolymerization .

- Methods of Application : NPG is used in combination with camphorquinone to initiate photopolymerization of hydroxyethyl acrylate aqueous solution .

- Results or Outcomes : The derivatives combined with camphorquinone could efficiently initiate photopolymerization of other monomers, indicating the wide substrate adaptability and being a class of robust co-initiators with potential application in the preparation of biohydrogels .

Inhibitors of Aldose Reductase

- Summary of Application : N-(phenylsulfonyl)-N-phenylglycines, similar to N-Phenyl-N-(phenylsulfonyl)glycine, have been prepared as analogues of the N-(phenylsulfonyl)glycine 1 aldose reductase inhibitors .

- Methods of Application : These compounds are synthesized and evaluated for their inhibitory activity against aldose reductase .

- Results or Outcomes : Several derivatives display greater inhibitory activity than the corresponding glycines 1, suggesting that N-phenyl substitution enhances affinity for aldose reductase .

Eigenschaften

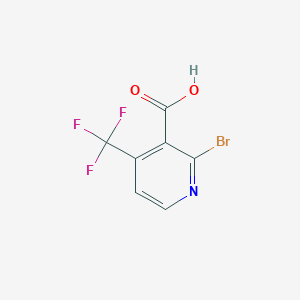

IUPAC Name |

2-[N-(benzenesulfonyl)anilino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO4S/c16-14(17)11-15(12-7-3-1-4-8-12)20(18,19)13-9-5-2-6-10-13/h1-10H,11H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDJLYGOCDZDEIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N(CC(=O)O)S(=O)(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60357188 | |

| Record name | 2-[N-(benzenesulfonyl)anilino]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60357188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Phenyl-N-(phenylsulfonyl)glycine | |

CAS RN |

59724-82-2 | |

| Record name | 2-[N-(benzenesulfonyl)anilino]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60357188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}phenyl)methanol](/img/structure/B1331583.png)

![4-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}benzoic acid](/img/structure/B1331590.png)